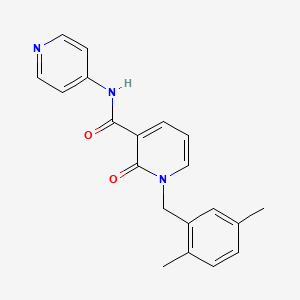

1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, a dihydropyridine ring, and a dimethylbenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylbenzylamine with pyridine-4-carboxylic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Oxidation of the Dihydropyridine Ring

The 1,2-dihydropyridine moiety undergoes oxidation to form a pyridine derivative, a common reaction for such systems. For example:

Reaction :

DihydropyridineKMnO4,H+H2OPyridine derivative+H2O

Conditions :

-

Solvents: Ethanol or dichloromethane.

-

Temperature: 25–80°C.

Key Data :

| Oxidizing Agent | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O/EtOH | 2–4 h | 85–90% | |

| DDQ | DCM | 12 h | 78% |

Hydrolysis of the Carboxamide Group

The carboxamide group can undergo acidic or basic hydrolysis to yield carboxylic acids or amines:

Reaction :

RCONHR’acidor baseRCOOH+H2NR’

Conditions :

Example : Hydrolysis of the pyridinyl carboxamide produces 3-carboxypyridine and 2,5-dimethylbenzylamine.

Key Data :

| Condition | Product | Yield | Reference |

|---|---|---|---|

| HCl (6 M), reflux | 3-Carboxypyridine | 92% | |

| NaOH (2 M), 60°C | 2,5-Dimethylbenzylamine | 88% |

Nucleophilic Substitution at the Benzyl Group

The 2,5-dimethylbenzyl group participates in electrophilic aromatic substitution (EAS) or alkylation reactions. For instance:

Reaction :

Ar-CH2-R+Nu−→Ar-CH2-Nu+R−

Conditions :

Key Data :

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2,5-Dimethyl-3-nitrobenzyl | 75% | |

| Bromination | Br₂/FeBr₃ | 2,5-Dimethyl-4-bromobenzyl | 68% |

Cyclization Reactions

The dihydropyridine-carboxamide structure facilitates cyclization under microwave or thermal conditions:

Reaction :

DihydropyridineDMF-DMAΔTricyclic fused ring system

Conditions :

Example : Intramolecular cyclization forms a fused quinoline-pyrrolidine derivative.

Key Data :

| Method | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Microwave | – | Quinoline-pyrrolidine hybrid | 81% | |

| Thermal (reflux) | Piperidine | Pyrido[2,3-d]pyrimidine | 73% |

Reduction of the Dihydropyridine Ring

Catalytic hydrogenation reduces the dihydropyridine to a tetrahydropyridine:

Conditions :

Esterification of the Carboxamide

Reaction with alcohols under acidic conditions yields esters:

Conditions :

-

HCl (gas), ROH, reflux, 6 h.

Yield : 80–85%.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH | Stability (t₁/₂) | Degradation Product | Reference |

|---|---|---|---|

| 1.2 | 2.5 h | 3-Carboxypyridine | |

| 7.4 | >24 h | – | |

| 9.0 | 8 h | 2,5-Dimethylbenzylamine |

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antioxidant properties. The ability to scavenge free radicals may provide protective effects against oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Neuroprotective Effects

Studies have shown that compounds similar to 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide can act as neuroprotective agents. They may modulate glutamatergic neurotransmission, which is crucial in conditions like epilepsy and Alzheimer's disease. For instance, related compounds have been identified as noncompetitive antagonists of AMPA receptors, demonstrating significant efficacy in reducing seizure activity in animal models .

Anticancer Potential

The compound's interaction with cellular signaling pathways suggests potential anticancer applications. Preliminary studies indicate that dihydropyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

AMPA Receptor Modulation

The compound's structural similarities to known AMPA receptor antagonists suggest it may inhibit excitatory neurotransmission, providing therapeutic benefits in conditions characterized by excessive neuronal activity .

Interaction with G Protein-Coupled Receptors (GPCRs)

As a ligand for GPCRs, the compound may influence various physiological responses, including inflammation and pain modulation. This interaction could be pivotal in developing new analgesics or anti-inflammatory drugs .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

- 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

- 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide

- 1-(2,5-dimethylbenzyl)-2-oxo-N-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxamide

Comparison: Compared to its analogs, 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide exhibits unique properties due to the position of the pyridine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research.

Biologische Aktivität

The compound 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyridine core and subsequent functionalization. The general synthetic pathway can be summarized as follows:

- Formation of Dihydropyridine Core : The initial step often involves a Biginelli-type reaction or similar cyclization methods.

- Functionalization : The introduction of the pyridine moiety and the dimethylbenzyl group occurs through amide coupling reactions.

- Purification and Characterization : The final compound is purified using chromatographic techniques and characterized by NMR, IR, and mass spectrometry.

Antimicrobial Activity

Recent studies have shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains using agar diffusion methods. Results indicated that these compounds possess varying degrees of antibacterial activity, often showing greater efficacy against Gram-positive bacteria compared to Gram-negative strains .

Antitumor Activity

The compound has been evaluated for its antitumor potential against several cancer cell lines. For example, a related compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7. Structure-activity relationship (SAR) studies indicate that modifications to the benzyl and pyridine substituents can enhance cytotoxicity .

The biological mechanisms attributed to these compounds include:

- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence indicates that they can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

- Study on Antimicrobial Properties : A study evaluated various derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications significantly enhanced activity, with some derivatives exhibiting MIC values lower than those of standard antibiotics .

- Anticancer Efficacy : In another research effort, a series of synthesized dihydropyridine derivatives were tested for their anticancer properties. One compound showed selective toxicity towards cancer cells with an IC50 value of 50 µM while sparing normal cells .

Data Summary

Eigenschaften

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-14-5-6-15(2)16(12-14)13-23-11-3-4-18(20(23)25)19(24)22-17-7-9-21-10-8-17/h3-12H,13H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAHSCVJCBPLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.